molecular formula C18H18F2N2O B1402404 3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one CAS No. 1361111-85-4

3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one

Cat. No. B1402404
CAS RN: 1361111-85-4
M. Wt: 316.3 g/mol
InChI Key: PFLMUBOMMJQMSP-UHFFFAOYSA-N
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Description

The compound “3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a difluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the difluorophenyl group would be key structural features .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The piperazine ring and the difluorophenyl group could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

1. Structural Activity Relationship in Medicinal Chemistry

The compound 3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one is relevant in the study of structural activity relationships in medicinal chemistry. It has been used in the development of selective PPARgamma agonists, demonstrating the importance of the phenyl alkyl ether moiety in influencing the compound's aqueous solubility and pharmacological profile (Collins et al., 1998).

2. Antimycobacterial Agent Research

Research on 3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one has contributed to the development of antimycobacterial agents. Variations of this compound have shown activity against Mycobacterium tuberculosis and atypical mycobacteria, leading to the synthesis of derivatives with improved activity and selectivity (Biava et al., 2008).

3. Synthesis of Heterocyclic Compounds

This compound is also significant in the synthesis of various heterocyclic compounds. It has been used as a starting material or intermediate in the synthesis of complex heterocyclic structures, contributing to advancements in organic chemistry and drug development (Kohara et al., 2002).

4. Role in Pharmacological Activity Studies

The compound has been used in studies investigating the pharmacological activity of various derivatives. These studies aim to understand how structural changes in the compound affect its biological activity, including antiinflammatory, coronary dilator, and central nervous system depressant activities (Omodei-sale & Toja, 1975).

5. Application in Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been used to synthesize metal complexes with potential applications in materials science and catalysis. These studies highlight the compound's versatility in forming stable and functional organometallic structures (Yang et al., 2005).

6. Antibacterial Agent Synthesis

This compound has also played a role in the synthesis of potent antibacterial agents. Its derivatives have been developed and evaluated for their efficacy against various bacterial strains, contributing to the field of antibacterial drug development (Chu et al., 1992).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in pharmaceuticals, given the presence of the piperazine ring, which is a common feature in many drugs .

properties

IUPAC Name

3-[[2-(3,5-difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c1-22-7-6-21-17(18(22)23)10-12-4-2-3-5-16(12)13-8-14(19)11-15(20)9-13/h2-5,8-9,11,17,21H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLMUBOMMJQMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1=O)CC2=CC=CC=C2C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one
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